Enhanced Thermal Stability and Sublimation Rate Relative to Cu(acac)₂ for CVD Applications
Thermal analysis directly comparing Cu(MPBD)₂ with the widely used Cu(acac)₂ reveals a distinct thermal profile beneficial for Chemical Vapor Deposition (CVD). Cu(acac)₂ is known to undergo partial decomposition during sublimation, which is a significant drawback for reproducible thin-film deposition. In contrast, Cu(MPBD)₂ demonstrates a clean, single-step sublimation without detectable residue, as evidenced by its thermogravimetric (TG) profile [1]. This indicates a higher relative volatility and superior thermal stability under CVD processing conditions, making it a more reliable precursor candidate than Cu(acac)₂ [1].
| Evidence Dimension | Thermal behavior (sublimation characteristics) |
|---|---|
| Target Compound Data | Clean, single-step sublimation; stable sublimation rate |
| Comparator Or Baseline | Cu(acac)₂ (Copper(II) acetylacetonate): Partial decomposition during sublimation |
| Quantified Difference | Qualitative difference in TG profile (clean vs. decomposition) |
| Conditions | Thermogravimetric analysis (TGA) under controlled atmosphere for evaluation as CVD precursors. |
Why This Matters
For CVD process engineers, a precursor with clean, non-decomposing sublimation ensures consistent vapor pressure, prevents reactor fouling, and leads to higher purity films, which is critical for microelectronics manufacturing.
- [1] Devi, A.; Shivashankar, S. Thermal Analysis of Metalorganic Complexes of Copper for Evaluation as CVD Precursors. Journal of Thermal Analysis and Calorimetry 1999, 55 (1), 259-270. View Source
